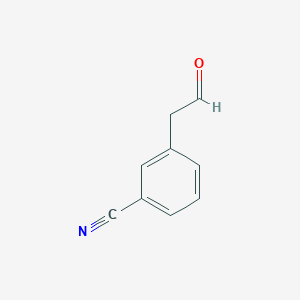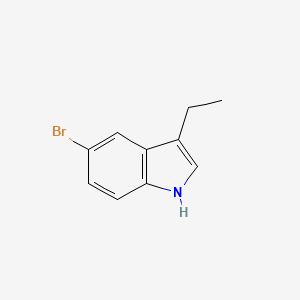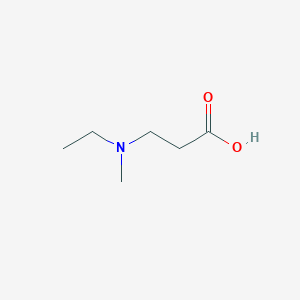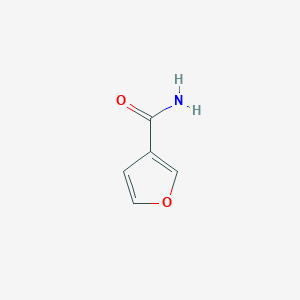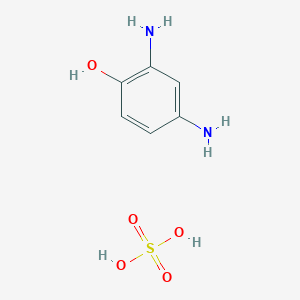
Benzyl 2-(4-oxopiperidin-1-yl)acetate
Übersicht
Beschreibung
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular formula of “Benzyl 2-(4-oxopiperidin-1-yl)acetate” is C14H17NO3 . Its molecular weight is 247.29 .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis :
- The compound's related structure was analyzed, revealing the conformation of its components and their interactions in crystal packing. This study contributes to understanding the molecular geometry and intermolecular interactions of similar compounds (Rajesh et al., 2010).
Synthesis of Pharmaceutical Agents :
- Research has shown efficient synthesis methods for pharmaceutical agents using similar compounds. For example, a study describes a synthesis process relevant to the production of fibrinogen receptor antagonists, highlighting the compound's role in creating vital pharmaceuticals (Chung et al., 1996).
Oxidative Reaction Studies :
- The compound's derivatives have been used in studies of oxidative reactions. For example, its use in synthesizing oxoammonium salts and their application in various oxidation reactions has been researched, demonstrating its utility in synthetic chemistry (Mercadante et al., 2013).
Organic Synthesis :
- In organic chemistry, derivatives of the compound have been utilized in creating various organic structures. This includes the synthesis of pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido derivatives, showcasing the compound's significance in constructing complex organic molecules (Kuznetsov et al., 2007).
Medicinal Chemistry Applications :
- The compound plays a role in medicinal chemistry, such as in the synthesis of JAK3 inhibitors, a class of therapeutic agents. Its derivatives are key intermediates in the creation of these important drugs (Xin-zhi, 2011).
Photochemical Studies :
- Studies have explored the photochemical behavior of the compound's derivatives, contributing to a better understanding of chemical reactions under light exposure and the stability of free radicals (Toda et al., 1972).
Electrocatalytic Oxidation Research :
- Research involving the compound's derivatives has led to advancements in electrocatalytic oxidation, beneficial in synthesizing carboxylic acids from alcohols and aldehydes, showcasing its role in green chemistry (Rafiee et al., 2018).
Development of Novel Synthesis Methods :
- Innovative synthesis methods using the compound's derivatives have been developed, such as in the creation of polysubstituted furanimines, highlighting its versatility in organic synthesis (Ma et al., 2005).
Synthetic Building Blocks for Alkaloid Synthesis :
- The compound's derivatives serve as chiral building blocks for the synthesis of complex alkaloids, demonstrating its utility in creating biologically active molecules (Hirai et al., 1992).
Zukünftige Richtungen
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This review article sheds light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
benzyl 2-(4-oxopiperidin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13-6-8-15(9-7-13)10-14(17)18-11-12-4-2-1-3-5-12/h1-5H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJNMGYKSKNROE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592699 | |
| Record name | Benzyl (4-oxopiperidin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(4-oxopiperidin-1-yl)acetate | |
CAS RN |
364056-14-4 | |
| Record name | Benzyl (4-oxopiperidin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

